molecular formula C12H17ClN2O B1379650 (5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1214741-24-8

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride

Cat. No. B1379650
M. Wt: 240.73 g/mol
InChI Key: KMBVDZRDOCCCLX-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” is a chemical compound that falls under the category of benzylamines . Benzylamines are a class of compounds containing a benzyl group attached to an amine functional group .


Synthesis Analysis

The synthesis of benzylamines, such as “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, often involves the alkylation of amines with alcohols using a catalyst . A highly active Mn (I) pincer catalyst can enable an atom-economic and highly efficient N-alkylation of amines with alcohols . This process is known as the borrowing hydrogen methodology .


Molecular Structure Analysis

The molecular structure of benzylamines like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” typically consists of a benzyl group (a benzene ring attached to a CH2 group) and an amine functional group .


Chemical Reactions Analysis

Benzylamines can undergo a variety of chemical reactions. They can be alkylated with primary and secondary alcohols . They can also undergo C-N coupling with aliphatic halides . Additionally, they can be monoalkylated with amides via hydrogen transfer .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrrolidine and its derivatives, including “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, have been extensively studied for their pharmacological properties. The pyrrolidine ring is a saturated scaffold offering advantages like efficient pharmacophore space exploration due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, which enhances the molecule's interaction with biological targets. Research emphasizes the role of the pyrrolidine scaffold in designing new compounds with diverse biological profiles, highlighting its significance in the discovery of novel therapeutics (Petri et al., 2021).

Environmental Impact and Biodegradability

Studies have also considered the environmental aspects of compounds like “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride”, focusing on their occurrence, degradation, and potential toxicity in aquatic environments. For instance, research on the environmental epigenetics has highlighted how certain compounds can induce alterations in DNA hydroxymethylation patterns, which may have implications for understanding the environmental impact of various chemicals, including pyrrolidine derivatives (Efimova et al., 2020).

Material Science and Solvent Applications

The chemical structure and properties of “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” suggest potential applications in material science, particularly as solvents in pharmaceutical formulations. N-Methyl-2-pyrrolidone (NMP), a related compound, is known for its strong solubilizing power and is used across various industries, including pharmaceuticals. The comparison of NMP with other solvents emphasizes the importance of understanding the physicochemical properties and potential applications of pyrrolidine derivatives in developing effective pharmaceutical products (Jouyban et al., 2010).

Future Directions

The future directions for research on “(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride” and similar compounds could include exploring their potential applications in various fields, such as pharmaceuticals, due to their reactivity and the variety of reactions they can undergo .

properties

IUPAC Name

(5S)-5-[(benzylamino)methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12-7-6-11(14-12)9-13-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVDZRDOCCCLX-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride

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